Cas no 81307-24-6 ((11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one)

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one structure
81307-24-6 structure
Product Name:(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
CAS-nummer:81307-24-6
MF:C13H14N2O3
MW:246.261863231659
CID:1118169
PubChem ID:149913
Update Time:2025-04-20

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one Chemische en fysische eigenschappen

Naam en identificatie

    • (11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11aβ-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • 3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
    • Antibiotic DC 81
    • 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-, (+)-
    • 81307-24-6
    • DC 81
    • DTXSID701001913
    • SCHEMBL14421001
    • (+)-1,2,3,11a-Tetrahydro-8-hydroxy-7-methoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
    • 8-hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11abeta-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • DA-69008
    • Inchi: 1S/C13H14N2O3/c1-18-12-5-9-10(6-11(12)16)14-7-8-3-2-4-15(8)13(9)17/h5-8,16H,2-4H2,1H3
    • InChI-sleutel: LQDGLTOVYOUCRG-UHFFFAOYSA-N
    • LACHT: O=C1C2C=C(C(=CC=2N=CC2CCCN21)O)OC

Berekende eigenschappen

  • Exacte massa: 246.10044231g/mol
  • Monoisotopische massa: 246.10044231g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 62.1Ų
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd